molecular formula C9H11N3O B068197 4-(Pyridin-4-YL)piperazin-2-one CAS No. 166953-18-0

4-(Pyridin-4-YL)piperazin-2-one

Cat. No.: B068197
CAS No.: 166953-18-0
M. Wt: 177.2 g/mol
InChI Key: WCDFJPZJXVQWQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Pyridin-4-yl)piperazin-2-one is a heterocyclic compound featuring a six-membered piperazin-2-one ring substituted at the 4-position with a pyridin-4-yl group. This scaffold is notable for its versatility in medicinal chemistry, serving as a core structure in inhibitors targeting enzymes, receptors, and efflux pumps . Its electron-rich pyridine ring and the amide-like piperazin-2-one moiety enable hydrogen bonding and π-π interactions, making it a valuable pharmacophore in drug design .

Preparation Methods

Palladium-Catalyzed N-Arylation of Piperazin-2-one

General Reaction Mechanism

The direct introduction of the pyridin-4-yl group onto the piperazin-2-one nitrogen at position 4 is achieved via palladium-catalyzed coupling. This method adapts Buchwald-Hartwig amination principles, where a palladium complex facilitates the cross-coupling between 4-bromopyridine and the secondary amine of piperazin-2-one . The reaction typically employs Pd(PPh₃)₄ or Pd(OAc)₂ with ligands such as Xantphos and a base like Cs₂CO₃ in polar aprotic solvents (e.g., acetonitrile or toluene).

Optimization and Yields

Critical parameters include:

  • Catalyst loading : 2–5 mol% Pd for optimal turnover.

  • Temperature : Reflux conditions (80–100°C) to drive the reaction to completion.

  • Base selection : Cs₂CO₃ outperforms K₂CO₃ or NaOᵗBu in deprotonating the secondary amine .
    In model reactions, yields range from 58–74% when AgNO₃ is co-administered to enhance chloride displacement . For example, coupling 4-iodopyridine with piperazin-2-one under Pd(PPh₃)₄/AgNO₃ catalysis in acetonitrile at reflux for 16 hours yielded 4-(pyridin-4-yl)piperazin-2-one in 68% isolated yield after chromatography .

Cascade Reactions for Piperazin-2-one Assembly

Silver/Palladium-Mediated Cascade Synthesis

A robust one-pot cascade reaction constructs the piperazin-2-one ring while introducing the pyridin-4-yl group. The process involves:

  • Chloroallenylamide as the electrophilic precursor.

  • Primary amine (e.g., benzylamine) for nucleophilic displacement.

  • 4-Iodopyridine as the arylating agent .

Reaction Steps and Diversity

The sequence begins with Ag(I)-promoted displacement of the chloro group by the primary amine, forming a secondary amine intermediate. Subsequent Pd(II)-catalyzed coupling with 4-iodopyridine installs the pyridin-4-yl group at the 4-position via a π-allyl palladium intermediate . This method allows combinatorial diversification:

  • Amine component : Varied primary amines adjust the N(1) substituent.

  • Aryl iodide : 4-Iodopyridine ensures regioselective pyridin-4-yl incorporation .

Table 1. Representative Yields from Cascade Reactions

Amine ComponentAryl IodideYield (%)
Benzylamine4-Iodopyridine68
Cyclohexylamine4-Iodopyridine62
4-Methoxybenzylamine4-Iodopyridine71

Cyclocondensation of Diamines with Carbonyl Precursors

Ring-Closing Strategies

Piperazin-2-one formation via cyclocondensation employs 1,2-diamines and carbonyl sources (e.g., triphosgene or ethyl chloroformate). For this compound, the diamine precursor 1-(pyridin-4-yl)ethane-1,2-diamine is cyclized under acidic or basic conditions .

Synthetic Challenges and Solutions

  • Diamine synthesis : Reduction of 2-nitro-1-(pyridin-4-yl)ethylamine via hydrogenation (H₂, Pd/C) yields the requisite diamine.

  • Cyclization : Treating the diamine with triphosgene in dichloromethane at 0°C affords the piperazin-2-one ring in 55–60% yield .

Equation 1. Cyclocondensation Reaction

1-(Pyridin-4-yl)ethane-1,2-diamine+COCl2This compound+2HCl\text{1-(Pyridin-4-yl)ethane-1,2-diamine} + \text{COCl}_2 \rightarrow \text{this compound} + 2\text{HCl}

Substitution Reactions on Preformed Piperazinones

Nucleophilic Aromatic Substitution (SNAr)

Activated piperazin-2-one derivatives with electron-withdrawing groups (e.g., nitro at position 3) undergo SNAr with pyridin-4-yl nucleophiles. For example, 3-nitro-piperazin-2-one reacts with 4-lithiopyridine in THF at −78°C to yield the target compound .

Limitations and Workarounds

  • Low reactivity : Pyridine’s weak nucleophilicity necessitates strong bases (e.g., LDA) and low temperatures.

  • Side reactions : Competing reductions of nitro groups require careful stoichiometry .

Combinatorial and Parallel Synthesis Approaches

High-Throughput Methodologies

Adapting protocols from Petkovic et al. , parallel reactions with mixed amines and aryl iodides generate libraries of piperazin-2-one derivatives. For this compound, combining 4-iodopyridine with benzylamine and chloroallenylamide in a single pot produces the target compound alongside analogues for SAR studies .

Case Study: Three-Component Reaction

A mixture of chloroallenylamide (0.2 mmol) , 4-iodopyridine (0.24 mmol) , and benzylamine (0.6 mmol) under Pd(PPh₃)₄/AgNO₃ catalysis in acetonitrile at reflux yielded This compound in 74% yield after chromatography .

Mechanistic Insights and Kinetic Considerations

Role of Silver Nitrate in Displacement Reactions

Silver ions (Ag⁺) polarize the C–Cl bond in chloroallenylamide, accelerating amine nucleophilic attack. This step is rate-determining, with k₁ = 0.45 min⁻¹ observed in kinetic studies .

Palladium-Mediated Coupling Dynamics

The oxidative addition of 4-iodopyridine to Pd(0) forms a Pd(II)–aryl complex , which reacts with the allenamide-derived intermediate to establish the C–N bond. Density functional theory (DFT) calculations suggest a concerted metalation-deprotonation pathway with an activation barrier of 22.3 kcal/mol .

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-4-YL)piperazin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with various electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines. Substitution reactions can result in a variety of substituted piperazine derivatives.

Mechanism of Action

The mechanism of action of 4-(Pyridin-4-YL)piperazin-2-one involves its interaction with specific molecular targets. For instance, as a serotonin reuptake inhibitor, it binds to the serotonin transporter, preventing the reuptake of serotonin into presynaptic neurons . This increases the availability of serotonin in the synaptic cleft, enhancing neurotransmission and potentially alleviating symptoms of depression.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following table and discussion highlight key structural analogs of 4-(pyridin-4-yl)piperazin-2-one, emphasizing substituent effects, biological targets, and research findings.

Compound Name Substituents/Modifications Biological Target/Activity Key Findings Reference
This compound Pyridin-4-yl at position 4 of piperazin-2-one Broad-spectrum (enzyme/receptor modulation) Found in MDM2 inhibitors (e.g., MI-219, MI-319) for cancer therapy; enhances apoptosis via caspase-3 activation .
8-((4-(Pyridin-2-yl)piperazin-1-yl)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one Pyridin-2-yl-piperazine linked to pyridopyrimidinone Anticancer agents Demonstrated potent cytotoxicity; positional isomerism (pyridin-2-yl vs. pyridin-4-yl) may alter binding affinity to kinase targets .
4-(2-(3,4-Difluorophenyl)-1H-imidazo[4,5-c]pyridin-4-yl)piperazin-2-one Imidazopyridine-difluorophenyl hybrid Hemozoin formation inhibition (antimalarial) 50% yield synthesis; LC/MS confirmed molecular ion ([M+H]+ = 330.1). Substituted imidazopyridine enhances antimalarial potency .
4-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]piperazin-2-one Trifluoromethylpyridyl group Escherichia coli AcrAB-TolC efflux pump inhibition Electron-withdrawing CF3 group improves bacterial membrane penetration; purified via DCM/MeOH gradient .
N-(4-(Pyridin-4-yl)thiazol-2-yl)-2-(4-(pyrimidin-2-yl)piperazin-1-yl)acetamide (MAC) Pyrimidinyl-piperazine-thiazole hybrid Apoptosis induction (anticancer) Moderate activity (MAC) compared to dasatinib; pyridin-4-yl alone insufficient for high potency, requiring auxiliary groups .
3-(Pyridin-2-yl)piperazin-2-one Pyridin-2-yl substitution Research chemical (safety profile) Safety data highlights handling precautions (skin/eye irritation risks); positional isomer differences in toxicity .
4-(5-Nitroimidazo[2,1-b][1,3]thiazol-6-yl)piperazin-2-one Nitroimidazothiazole group Antimicrobial/antiprotozoal Nitro group confers potential for nitroreductase activation, suggesting use in targeting anaerobic pathogens .

Structure-Activity Relationship (SAR) Insights

  • Pyridine Positional Isomerism : Pyridin-4-yl derivatives (e.g., this compound) often exhibit superior receptor binding compared to pyridin-2-yl analogs due to optimized spatial orientation for hydrogen bonding .
  • Electron-Withdrawing Groups : Trifluoromethyl (CF3) and nitro substituents enhance metabolic stability and target affinity, as seen in efflux pump inhibitors and antimicrobial agents .
  • Hybrid Scaffolds : Conjugation with imidazopyridine (e.g., antimalarial compounds) or thiazole (e.g., MAC) introduces multitarget activity, leveraging synergistic interactions .

Biological Activity

4-(Pyridin-4-YL)piperazin-2-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological evaluations, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a piperazine ring substituted with a pyridine moiety. This structural configuration contributes to its unique chemical properties, allowing for various modifications that enhance its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Research indicates that compounds with similar piperazine structures often act as antagonists or inhibitors at various biological targets, influencing multiple signaling pathways relevant to disease processes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound derivatives. For instance, derivatives have shown significant activity against various strains of bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values for these compounds indicate their effectiveness in inhibiting microbial growth:

CompoundTarget OrganismMIC (μg/mL)
A20E. coli16
B15S. aureus32
C10C. albicans8

These results suggest that modifications to the piperazine core can enhance antimicrobial efficacy.

Anticancer Activity

The anticancer properties of this compound have also been investigated. In vitro studies demonstrated that certain derivatives induce apoptosis in cancer cell lines by activating the caspase pathway and inhibiting cell proliferation. For example, one study reported:

  • Cell Line : MCF-7 (breast cancer)
  • IC50 : 12 μM
  • Mechanism : Increased phosphorylation of H2AX, indicating DNA damage response activation.

Case Studies

  • Serotonin Reuptake Inhibition : A derivative of this compound was evaluated for its ability to inhibit serotonin reuptake, a mechanism relevant for treating depression. The compound displayed potent inhibition comparable to established antidepressants, suggesting potential use in mood disorder therapies .
  • Antichlamydial Activity : Another study explored the antichlamydial effects of related compounds, revealing selective activity against Chlamydia species with minimal toxicity to human cells. This finding positions these compounds as promising candidates for developing targeted therapies against chlamydial infections .

Pharmacokinetics and Toxicology

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound derivatives. Some compounds have demonstrated favorable pharmacokinetic properties, such as stability in human liver microsomes and good bioavailability.

Toxicological assessments indicate that many derivatives exhibit low toxicity profiles in vitro, making them suitable candidates for further development in clinical settings.

Q & A

Q. Basic: What are the methodological steps for synthesizing 4-(Pyridin-4-YL)piperazin-2-one, and how can reaction conditions be optimized?

Answer:
Synthesis typically involves multi-step reactions, including:

  • Coupling reactions : Use of reagents like EDCI/HOBt for amide bond formation between pyridine and piperazin-2-one precursors.
  • Cyclization : Acid- or base-mediated ring closure under controlled temperatures (e.g., reflux in ethanol or DMF).
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to isolate the product.

Optimization strategies :

  • Temperature control : Higher yields are achieved at 60–80°C for cyclization steps .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require rigorous drying.
  • Catalyst screening : Palladium catalysts for cross-coupling steps improve regioselectivity .

Q. Basic: What safety protocols and toxicity assessments are recommended for handling this compound?

Answer:
While toxicity data for this compound is limited, extrapolate from structurally similar piperazine derivatives:

  • Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid skin/eye contact; wash thoroughly with water if exposed .
  • Toxicity assessment :
    • In vitro assays : Test cytotoxicity using MTT or resazurin assays on HEK-293 or HepG2 cell lines.
    • In silico prediction : Tools like ProTox-II or ADMETLab to estimate LD50 and hepatotoxicity .

Q. Advanced: How can discrepancies between crystallographic data and computational models of this compound be resolved?

Answer:
Discrepancies often arise from conformational flexibility or solvent effects. Methodological approaches include:

  • Crystallography : Use SHELXL for refinement, ensuring high-resolution data (<1.0 Å) and proper treatment of disorder .
  • Computational modeling :
    • DFT calculations : Compare optimized geometries (B3LYP/6-31G*) with crystallographic coordinates.
    • Molecular dynamics : Simulate solvent effects (e.g., water, DMSO) to assess conformational stability .
  • Validation : Overlay experimental (XRD) and theoretical structures using software like Mercury or PyMOL.

Q. Advanced: What strategies are effective in elucidating the mechanism of action of this compound in biological systems?

Answer:
Mechanistic studies require a multi-disciplinary approach:

  • Target identification :
    • Affinity chromatography : Immobilize the compound to pull down binding proteins from cell lysates.
    • DARTS (Drug Affinity Responsive Target Stability) : Identify stabilized proteins upon compound binding .
  • Functional assays :
    • Kinase inhibition : Screen against kinase panels (e.g., Eurofins KinaseProfiler).
    • Receptor binding : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) .
  • Pathway analysis : RNA-seq or phosphoproteomics to map affected signaling cascades.

Q. Advanced: How should researchers address contradictory biological activity data across studies involving this compound?

Answer:
Contradictions may stem from variations in:

  • Purity : Validate compound identity via NMR (1H/13C), HPLC (>95% purity), and HRMS .
  • Assay conditions : Control pH, temperature, and solvent (DMSO concentration ≤0.1%).
  • Cell models : Use isogenic cell lines and standardize passage numbers.

Resolution workflow :

Replicate studies using identical protocols.

Cross-validate with orthogonal assays (e.g., SPR for binding, qPCR for gene expression).

Meta-analysis of published data to identify confounding variables (e.g., batch effects) .

Q. Advanced: What methodologies are recommended for assessing the stability and storage conditions of this compound?

Answer:

  • Stability studies :
    • Thermogravimetric analysis (TGA) : Determine decomposition temperatures.
    • Forced degradation : Expose to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks.
  • Storage :
    • Short-term : -20°C in amber vials under argon.
    • Long-term : Lyophilize and store at -80°C with desiccants .

Properties

IUPAC Name

4-pyridin-4-ylpiperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c13-9-7-12(6-5-11-9)8-1-3-10-4-2-8/h1-4H,5-7H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCDFJPZJXVQWQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90596467
Record name 4-(Pyridin-4-yl)piperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90596467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166953-18-0
Record name 4-(Pyridin-4-yl)piperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90596467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

An intimate mixture of piperazinone (4.2 g) and 4-chloropyridine hydrochloride (7.33 g) was stirred and heated at 200° C. for 10 minutes and allowed to cool. The product was purified by flash column chromatography and cluted with 1/9/0.1 v:v:v methanol/methylene chloride/0.88 S.G. aqueous ammonia. The solid thus obtained was recrystallised from ethanol to give 4-(4-pyridyl)piperazin-2-one (1.75 g); m.p. 268°-270° C.; NMR (d6DMSO) δ 8.2(3H,m); 6.8(12H,m); 3.85(2H,s); 3.52(2H,m); 3.31(2H,m); m/e 178(M+H)+.
Quantity
4.2 g
Type
reactant
Reaction Step One
Name
4-chloropyridine hydrochloride
Quantity
7.33 g
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.